molecular formula C12H13BrO B044839 3-(4-Bromophenyl)cyclohexanone CAS No. 25158-78-5

3-(4-Bromophenyl)cyclohexanone

Cat. No. B044839
CAS RN: 25158-78-5
M. Wt: 253.13 g/mol
InChI Key: OWJFSGNEZCNGJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexanone derivatives, including those with bromophenyl groups, typically involves strategies such as direct bromination of phenyl cyclohexanone compounds or through more complex synthetic pathways that might include steps like acetylation, methylation, and the use of catalysts to achieve the desired bromophenyl substitution (Mamedov et al., 2016).

Molecular Structure Analysis

The molecular structure of cyclohexanone derivatives, including “3-(4-Bromophenyl)cyclohexanone,” often features a cyclohexanone ring in a chair conformation, which is the most stable form due to its minimization of steric hindrance. The presence of the bromophenyl group influences the electronic distribution and physical properties of the molecule. X-ray diffraction analysis provides detailed insights into the orthorhombic crystal structure, showcasing the asymmetric chair conformation of the cyclohexanone ring and the positioning of the bromophenyl group (Kutulya et al., 2008).

Chemical Reactions and Properties

Cyclohexanone derivatives, including “3-(4-Bromophenyl)cyclohexanone,” participate in various chemical reactions, such as bromination, cycloadditions, and interactions with different reagents to form complex molecules. These reactions are influenced by the electron-withdrawing effect of the bromophenyl group, which can activate the cyclohexanone ring towards nucleophilic addition or substitution reactions. The compound has also been studied for its ability to form clathrates, indicating its potential for inclusion compounds (Barton et al., 2015).

Scientific Research Applications

  • Carbonic Anhydrase Inhibitory Activity : Novel cyclohexanonyl bromophenol derivatives, which include 3-(4-Bromophenyl)cyclohexanone, have shown promising carbonic anhydrase inhibitory activity. This could be beneficial in the treatment of glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, and osteoporosis (Balaydın, Şentürk, & Menzek, 2012).

  • Antioxidant and Anti-inflammatory Applications : The bromophenol from Symphyocladia latiuscula red algae, which is a derivative of 3-(4-Bromophenyl)cyclohexanone, acts as a scavenger of 1,1-diphenyl-2-picrylhydrazyl radical, indicating potential in anti-oxidant and anti-inflammatory applications (Choi et al., 2000).

  • Asymmetric Phase Transfer Catalysis : Cyclic enones, such as 3-(4-Bromophenyl)cyclohexanone, can be enantioselectively functionalized in the 3-position using specific catalysts, highlighting its use in asymmetric phase transfer catalysis (Ceccarelli, Insogna, & Bella, 2006).

  • Antimicrobial Properties : Halogenated 3-phenyl-5-acyloxymethyl derivatives of 2,5-dihydrofuran-2-one, including the 4-bromophenyl derivative, show significant activity against pathogenic yeasts and molds, suggesting potential in antimicrobial applications (Buchta et al., 2004).

  • Catalysis in Biomass Conversion : Bromide salt-modified Pd/C catalysts can efficiently transform aromatic ethers from biomass to cyclohexanone and its derivatives, including 3-(4-Bromophenyl)cyclohexanone, achieving high yields in desired reactions (Meng et al., 2017).

  • Potential in Pharmaceuticals : Synthesized bis benzylidene cyclohexanone derivatives show potential as α-glucosidase inhibitors and antileishmanial agents, indicating further development opportunities in pharmaceuticals (Lotfy et al., 2017).

properties

IUPAC Name

3-(4-bromophenyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h4-7,10H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJFSGNEZCNGJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)cyclohexanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
I Penafiel, IM Pastor, M Yus, MA Esteruelas… - …, 2012 - ACS Publications
The complex RhCl(COD){3-benzyl-1-(2-hydroxy-2-phenylethyl)imidazol-2-ylidene} has been prepared by reaction of the dimer [Rh(μ-OMe)(COD)] 2 with 3-benzyl-1-(2-hydroxy-2-…
Number of citations: 42 pubs.acs.org
G Shen, T Osako, M Nagaosa… - The Journal of Organic …, 2018 - ACS Publications
A rhodium–chiral diene complex immobilized on amphiphilic polystyrene–poly(ethylene glycol) (PS–PEG) resin (PS–PEG–diene*–Rh) has been developed. The immobilized rhodium–…
Number of citations: 42 pubs.acs.org
SE Walker - 2015 - core.ac.uk
Chapter one reviews literature related to palladium catalysis, specifically the oxidative Heck reaction, its development and the most recent advances in this area. Chapter two describes …
Number of citations: 4 core.ac.uk
H Wang, Y Li, R Zhang, K Jin, D Zhao… - The Journal of Organic …, 2012 - ACS Publications
A new and efficient method for palladium(II) catalytic desulfitative conjugate addition of arylsulfinic acids with α,β-unsaturated carbonyl compound has been developed. The key reacting …
Number of citations: 70 pubs.acs.org

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